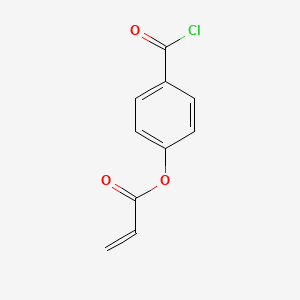

p-Acryloyloxybenzoyl chloride

Description

Evolution of Acrylate (B77674) and Benzoyl Chloride Chemistries in Functional Monomer Design

The development of functional monomers is a cornerstone of modern polymer chemistry, enabling the synthesis of materials with tailored properties. This evolution can be understood by considering the distinct yet complementary chemistries of acrylates and benzoyl chlorides.

Acrylate monomers are a well-established class of compounds in polymer science, prized for their ability to undergo rapid polymerization via free-radical mechanisms. This reactivity allows for the formation of high molecular weight polymers with a stable carbon-carbon backbone. The versatility of acrylate chemistry is further enhanced by the wide range of ester groups that can be incorporated, influencing properties such as glass transition temperature, solubility, and mechanical strength.

Independently, benzoyl chloride and its derivatives are fundamental reagents in organic synthesis. The acyl chloride group is a powerful electrophile, readily reacting with nucleophiles such as alcohols, phenols, and amines to form stable ester and amide linkages. This reactivity has been extensively used to introduce the benzoyl group into a vast array of molecules, imparting properties such as thermal stability and specific intermolecular interactions.

The strategic combination of these two functionalities into a single molecule, as seen in p-acryloyloxybenzoyl chloride, represents a significant advancement in monomer design. This "functional monomer" concept allows for a two-tiered approach to polymer synthesis. The acrylate group provides a means for polymerization, while the benzoyl chloride moiety serves as a reactive handle for subsequent chemical modification or for the direct incorporation of specific functional units. This design philosophy has paved the way for the creation of complex polymers where the backbone formation and side-chain functionality can be independently controlled.

Significance of this compound as a Reactive Building Block for Tailored Macromolecular Architectures

This compound is a prime example of a heterobifunctional monomer, where two different reactive groups coexist within the same molecule. This dual reactivity is the key to its significance as a building block for creating precisely defined polymer structures.

The acrylate group can be readily polymerized using standard techniques, such as free-radical polymerization, to form a polyacrylate backbone. researchgate.net The benzoyl chloride group, being highly reactive, typically requires protection or is introduced after the initial synthesis of a precursor acid. The synthesis of this compound itself is often achieved by reacting p-acryloyloxybenzoic acid with a chlorinating agent like thionyl chloride. researchgate.netyok.gov.trresearchgate.net This precursor acid, p-acryloyloxybenzoic acid, is synthesized from the condensation of p-hydroxybenzoic acid and acryloyl chloride. researchgate.netresearchgate.net

The true versatility of this compound lies in the reactions of its acyl chloride group. This group can undergo facile condensation reactions with a wide variety of nucleophilic molecules, allowing for the attachment of specific side chains before polymerization of the acrylate group. For instance, reaction with hydroxy-containing compounds (phenols) leads to the formation of ester-linked side groups. researchgate.net This strategy is particularly useful for creating monomers with bulky or functional side chains that would be difficult to incorporate using other methods.

This capability allows for the rational design of polymers with tailored architectures, including:

Side-Chain Functional Polymers: By reacting this compound with functional alcohols or amines, polymers with precisely placed functional groups along the backbone can be synthesized.

Graft Copolymers: The benzoyl chloride functionality can be used to attach the monomer to a pre-existing polymer that has nucleophilic sites, leading to the formation of graft copolymers. yok.gov.tr

Cross-linkable Systems: Reaction with di- or multifunctional nucleophiles can produce monomers with multiple acrylate groups, which can then be used as cross-linking agents to form polymer networks. dergipark.org.tr

The table below summarizes the synthesis pathway for this compound, highlighting its role as a key intermediate.

| Reaction Step | Reactants | Product | Purpose |

| 1 | p-Hydroxybenzoic Acid + Acryloyl Chloride | p-Acryloyloxybenzoic Acid (ABA) | Introduction of the polymerizable acrylate group. researchgate.netresearchgate.net |

| 2 | p-Acryloyloxybenzoic Acid (ABA) + Thionyl Chloride | This compound (ABC) | Creation of the reactive acyl chloride for side-chain attachment. researchgate.netyok.gov.trresearchgate.net |

Overview of Key Research Trajectories Involving this compound

The unique reactivity of this compound has spurred several key research trajectories in materials science, primarily focused on the synthesis of high-performance polymers.

One of the most prominent areas of research is the synthesis of side-chain liquid crystalline polymers (SCLCPs) . In this approach, this compound is reacted with mesogenic (liquid crystal-forming) phenols. researchgate.net The resulting monomer combines a polymerizable acrylate group with a rigid, anisotropic side chain. Subsequent polymerization of these monomers leads to polymers that can exhibit liquid crystalline phases, which are of great interest for applications in optical data storage, displays, and sensors. For example, monomers prepared from this compound and various substituted phenols have been shown to form polymers with nematic and smectic mesophases. researchgate.net

Another significant research direction is the development of graft copolymers and polymer blends . The reactivity of the benzoyl chloride group can be exploited to attach it to other polymer backbones. For instance, research has shown the synthesis of monomers like p-benzophenoneoxycarbonylphenyl acrylate (BPOCPA) from this compound and p-hydroxybenzophenone. yok.gov.tr This monomer can then be graft copolymerized onto commodity plastics like high-density polyethylene (B3416737) (HDPE), leading to materials with enhanced mechanical and thermal properties. yok.gov.tr This approach improves the compatibility between different polymer phases and can lead to significant improvements in tensile strength and impact resistance. yok.gov.tr

A third area of investigation involves the creation of novel cross-linking agents and network polymers . By reacting this compound with molecules containing two or more nucleophilic groups (e.g., diamines or diols), multifunctional monomers can be synthesized. dergipark.org.tr For example, the reaction with ethylenediamine (B42938) produces a diacrylate monomer that can act as a cross-linking agent. dergipark.org.tr These agents are crucial for the formation of thermosetting polymers and hydrogels, which are characterized by their dimensional stability, chemical resistance, and robust mechanical properties. dergipark.org.tr

The table below provides an overview of polymers synthesized using this compound as a key intermediate and their notable properties.

| Monomer Derived from this compound | Reactant with this compound | Resulting Polymer Type | Key Properties/Applications |

| Aryloxycarbonylphenyl acrylates | Various phenols | Side-Chain Liquid Crystalline Polymer | Exhibits mesophase behavior; potential for optical applications. researchgate.net |

| p-Benzophenoneoxycarbonylphenyl acrylate (BPOCPA) | p-Hydroxybenzophenone | Graft Copolymer with HDPE | Enhanced tensile strength, modulus, and thermal stability of HDPE. yok.gov.tr |

| ((Ethane-1,2-diylbis(azanediyl))bis(carbonyl))bis(4,1-phenylene) diacrylate (ABCEDA) | Ethylenediamine | Cross-linking Agent | Forms rigid, dimensionally stable polymer networks. dergipark.org.tr |

| Fluoroalkyl acrylate monomers | Fluoro-substituted alcohols | Semifluorinated Polymers | Potential for low surface energy coatings and enhanced thermal stability. dergipark.org.tr |

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO3 |

|---|---|

Molecular Weight |

210.61 g/mol |

IUPAC Name |

(4-carbonochloridoylphenyl) prop-2-enoate |

InChI |

InChI=1S/C10H7ClO3/c1-2-9(12)14-8-5-3-7(4-6-8)10(11)13/h2-6H,1H2 |

InChI Key |

UDQNLVNJIZIZCI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Synonyms |

p-acryloyloxybenzoyl chloride |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of P Acryloyloxybenzoyl Chloride

Synthetic Pathways to p-Acryloyloxybenzoyl Chloride

The formation of this compound typically involves a two-step synthetic sequence. The first step is the synthesis of an intermediate, p-Acryloyloxybenzoic acid, which is subsequently chlorinated to yield the final acyl chloride product.

The precursor to this compound is p-Acryloyloxybenzoic acid (ABA). This intermediate is synthesized through a condensation reaction between p-Hydroxybenzoic acid and acryloyl chloride. researchgate.netyok.gov.tr This reaction is typically conducted in an alkaline medium to facilitate the esterification process. researchgate.netyok.gov.tr The alkaline conditions deprotonate the phenolic hydroxyl group of p-hydroxybenzoic acid, increasing its nucleophilicity towards the electrophilic carbonyl carbon of acryloyl chloride.

Table 1: Synthesis of p-Acryloyloxybenzoic Acid (ABA)

| Reactants | Reagent/Medium | Product | Reference |

|---|

The conversion of p-Acryloyloxybenzoic acid (ABA) to this compound (ABC) is most commonly achieved using thionyl chloride (SOCl₂). yok.gov.trdergipark.org.trmasterorganicchemistry.com This process involves refluxing the carboxylic acid with thionyl chloride. researchgate.netyok.gov.tr The reaction mechanism converts the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk A significant advantage of this method is that the byproducts, SO₂ and HCl, are gases, which simplifies the purification of the final product. chemguide.co.uklibretexts.org

Research studies have reported refluxing p-Acryloyloxybenzoic acid with thionyl chloride for approximately 5 to 6 hours to complete the conversion. researchgate.net

Table 2: Chlorination of p-Acryloyloxybenzoic Acid (ABA)

| Reactant | Chlorinating Agent | Reaction Condition | Product | Reference |

|---|

While thionyl chloride is widely used, other reagents can convert carboxylic acids to acyl chlorides and represent alternative strategies. masterorganicchemistry.com These include phosphorus(III) chloride (PCl₃), phosphorus(V) chloride (PCl₅), and oxalyl chloride. libretexts.orgresearchgate.net

Phosphorus(V) chloride (PCl₅) reacts with carboxylic acids in the cold to produce the acyl chloride, along with phosphorus trichloride (B1173362) oxide (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.uklibretexts.org

Phosphorus(III) chloride (PCl₃) is a liquid that reacts less dramatically than PCl₅ and yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uklibretexts.org

Oxalyl chloride is considered a very effective reagent for this transformation. researchgate.net It can be used under mild conditions, often with a catalyst like pyridine (B92270), especially when starting from the sodium salt of the carboxylic acid to avoid the formation of HCl. researchgate.net

The choice of chlorinating agent often depends on the desired purity of the final product and the ease of separation from byproducts. Unlike thionyl chloride, the phosphorus-based reagents produce liquid or solid byproducts (POCl₃ and H₃PO₃) that must be separated from the acyl chloride, typically by fractional distillation. libretexts.org

Table 3: Alternative Chlorinating Agents for Carboxylic Acids

| Reagent | Byproducts | Separation Notes | Reference |

|---|---|---|---|

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Fractional distillation required to separate from POCl₃. | chemguide.co.uklibretexts.org |

| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Fractional distillation required to separate from H₃PO₃. | chemguide.co.uklibretexts.org |

Role of Catalysis and Reaction Conditions in Synthetic Efficiency

The efficiency of acyl chloride synthesis can be enhanced through the use of catalysts. For reactions involving thionyl chloride, N,N-disubstituted formamides such as dimethylformamide (DMF) can be used as catalysts. researchgate.netgoogle.com The formamide (B127407) reacts with thionyl chloride to form a Vilsmeier salt, which is the actual reactive species that chlorinates the carboxylic acid. google.com One study specifically notes the use of a trace amount of dimethylformamide when refluxing p-Acryloyloxybenzoic acid with thionyl chloride. researchgate.net The reaction time is also a critical parameter, with reflux periods of several hours being typical to ensure high conversion rates. researchgate.net

Purification Techniques for this compound in Research Settings

After synthesis, the crude this compound must be purified. The primary method for purifying liquid acyl chlorides is fractional distillation. chemguide.co.uklibretexts.org This technique separates the product from any remaining starting materials, excess chlorinating agent, or non-gaseous byproducts based on differences in their boiling points. libretexts.org

Recrystallization is a fundamental technique for purifying solid compounds. mt.com The process involves dissolving the impure solid in a hot solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. mt.comyoutube.com As the saturated solution cools, the desired compound forms pure crystals, while impurities remain dissolved in the mother liquor. mt.com

While this compound itself is typically purified by distillation, its solid precursor, p-Acryloyloxybenzoic acid (ABA), is purified using recrystallization. researchgate.net Reports indicate that ABA is purified by repeated recrystallizations from acetone (B3395972) to achieve the necessary purity for the subsequent chlorination step. researchgate.net

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | ABC | C₁₀H₇ClO₃ |

| p-Hydroxybenzoic acid | HBA | C₇H₆O₃ |

| Acryloyl chloride | AC | C₃H₃ClO |

| p-Acryloyloxybenzoic acid | ABA | C₁₀H₈O₄ |

| Thionyl chloride | SOCl₂ | |

| Phosphorus(V) chloride | PCl₅ | |

| Phosphorus(III) chloride | PCl₃ | |

| Oxalyl chloride | C₂Cl₂O₂ | |

| Dimethylformamide | DMF | C₃H₇NO |

| Acetone | C₃H₆O | |

| Phosphorus trichloride oxide | POCl₃ | |

| Phosphorous acid | H₃PO₃ | |

| Sulfur dioxide | SO₂ |

Distillation and Chromatographic Purification Protocols

The purification of this compound is a critical step following its synthesis to ensure the removal of unreacted precursors, such as p-acryloyloxybenzoic acid, and excess reagents like thionyl chloride or oxalyl chloride. The high reactivity of the acid chloride functional group necessitates careful selection of purification methods to prevent hydrolysis and polymerization. While detailed experimental data specifically for the purification of this compound is not extensively published, standard methodologies for the purification of reactive acid chlorides, such as vacuum distillation and column chromatography, are applicable.

Distillation

For thermally stable compounds, distillation is a primary method for purification. However, many organic molecules, especially those with high molecular weights or reactive functional groups, have high boiling points at atmospheric pressure and can decompose at these elevated temperatures. chemicals.co.ukwikipedia.org this compound, with its polymerizable acrylate (B77674) group, falls into this category. Therefore, vacuum distillation is the preferred method for its purification. chemicals.co.ukwikipedia.org By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing for vaporization and subsequent condensation at a temperature that minimizes the risk of thermal degradation or unwanted polymerization. wikipedia.org

The process involves heating the crude this compound in a distillation flask under a controlled vacuum. The vapors of the compound travel into a condenser, where they are cooled and collected as a purified liquid (distillate). Non-volatile impurities remain in the distillation flask. The efficiency of the separation depends on the difference in boiling points between the product and the impurities at the operating pressure.

Chromatographic Purification

Column chromatography is another powerful technique for purifying organic compounds, separating them based on their differential adsorption to a stationary phase while a mobile phase passes through it. uvic.cabyjus.com This method is particularly useful for removing impurities with polarities similar to the main product or for purifying compounds that are sensitive to heat, even under vacuum.

For the purification of this compound, a polar stationary phase like silica (B1680970) gel is typically used. uvic.ca The crude product is loaded onto the top of the silica gel column, and a solvent or a mixture of solvents (the eluent or mobile phase) is passed through it. Since the stationary phase is polar, non-polar compounds will travel through the column more quickly, while more polar compounds will be adsorbed more strongly and elute more slowly. uvic.cacolumbia.edu

The selection of the eluent system is crucial for a successful separation. A solvent system is chosen that provides a good separation between the desired this compound and any impurities. This is often determined beforehand using thin-layer chromatography (TLC). columbia.edu A gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity, can be used to elute compounds with different polarities sequentially. uvic.ca Given the structure of this compound, which contains both a relatively non-polar benzene (B151609) ring and polar ester and acid chloride groups, a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective.

Due to the reactive nature of the acid chloride, it is imperative to use anhydrous (dry) solvents and silica gel to prevent decomposition of the product on the column.

The following table outlines a general protocol for the purification of this compound, based on standard laboratory techniques for similar compounds.

| Parameter | Vacuum Distillation | Column Chromatography |

| Stationary Phase | Not Applicable | Silica Gel (activated, anhydrous) |

| Mobile Phase (Eluent) | Not Applicable | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 4:1) |

| Pressure | Low pressure (e.g., 1-10 mmHg) to reduce boiling point. wikipedia.org | Atmospheric pressure (flash chromatography may use positive pressure). columbia.edu |

| Temperature | Heated oil bath; temperature depends on the vacuum applied. | Room temperature. |

| Key Consideration | Requires a compound that is thermally stable at the reduced-pressure boiling point. wikipedia.org | Requires anhydrous conditions to prevent hydrolysis of the acid chloride. |

Reactivity and Mechanistic Studies of P Acryloyloxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Benzoyl Chloride Moiety

The benzoyl chloride portion of the molecule is highly reactive towards nucleophiles. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for attack by electron-rich species. The general mechanism for these reactions is a two-stage nucleophilic addition-elimination process. docbrown.infochemguide.co.uklibretexts.orgchemguide.co.ukchemguide.co.ukchemistrysteps.com

Mechanism of Nucleophilic Acyl Substitution:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the carbonyl group and forming a tetrahedral intermediate where the oxygen atom carries a negative charge. chemguide.co.uklibretexts.orgchemguide.co.uklibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as a leaving group. libretexts.orgchemguide.co.uklibretexts.org

Deprotonation: If the nucleophile was neutral (e.g., an alcohol or an amine), the resulting product will have a positive charge and will be deprotonated, often by the expelled chloride ion or another base present in the reaction mixture, to yield the final neutral product. chemistrysteps.com

Reactions with Alcohols for Ester Formation (e.g., Alkyl Acrylates)

p-Acryloyloxybenzoyl chloride reacts readily with alcohols in a process known as alcoholysis to form esters. docbrown.infochemistrysteps.com This reaction is typically vigorous and exothermic, often performed at room temperature or with cooling. libretexts.orgchemguide.co.uk The reaction with a generic alcohol (R-OH) proceeds via the nucleophilic acyl substitution mechanism described above, yielding an alkyl p-acryloyloxybenzoate and hydrogen chloride gas. docbrown.infochemguide.co.ukchemguide.co.uk

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct, which can otherwise protonate the alcohol, reducing its nucleophilicity.

| Reactant | Product | Byproduct | Conditions |

| Alcohol (R-OH) | Alkyl p-acryloyloxybenzoate | Hydrogen Chloride (HCl) | Room temperature, often with a base (e.g., pyridine) |

Reactions with Amines for Amide Formation (e.g., Diacrylate Compounds)

The reaction of this compound with primary or secondary amines results in the formation of N-substituted amides. libretexts.orgchemguide.co.uk This reaction is generally very rapid and highly exothermic. libretexts.org The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uklibretexts.org

Due to the basic nature of amines, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. chemguide.co.ukyoutube.com

For example, reaction with a primary amine (R-NH₂) yields an N-alkyl-p-acryloyloxybenzamide and an alkylammonium chloride salt. chemguide.co.uk This methodology can be extended to diamines to create more complex structures, including diacrylate compounds that can be used in subsequent polymerization reactions.

| Reactant | Product | Byproduct | Stoichiometry |

| Primary Amine (R-NH₂) | N-Alkyl-p-acryloyloxybenzamide | Alkylammonium chloride | 2 equivalents of amine per equivalent of acid chloride |

| Secondary Amine (R₂NH) | N,N-Dialkyl-p-acryloyloxybenzamide | Dialkylammonium chloride | 2 equivalents of amine per equivalent of acid chloride |

Reactions with Phenols and Hydroxy-functionalized Compounds

Phenols, which have a hydroxyl group attached to a benzene (B151609) ring, also react with this compound to form esters. chemguide.co.uklibretexts.org The reaction with phenols is generally less vigorous than with aliphatic alcohols because the lone pairs on the phenolic oxygen are delocalized into the aromatic ring, making them less nucleophilic. libretexts.orglibretexts.org

The reaction proceeds via the same nucleophilic addition-elimination mechanism. chemguide.co.uk To increase the reaction rate, the phenol (B47542) is often first converted to its more nucleophilic conjugate base, the phenoxide ion, by treatment with a base like sodium hydroxide. libretexts.org This is a common strategy, particularly when reacting with less reactive acyl chlorides. libretexts.org This reaction is a form of acylation, specifically an ethanoylation if ethanoyl chloride were used, and is sometimes referred to as the Schotten-Baumann reaction. youtube.com

Radical Polymerization Chemistry of the Acryloyl Moiety

The acryloyl group (CH₂=CH-C(=O)-) of this compound is a vinyl monomer that can undergo free-radical polymerization. This process involves the sequential addition of monomer units to a growing polymer chain initiated by a free radical.

The general mechanism of free-radical polymerization proceeds in three main stages:

Initiation: A free-radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or irradiation to generate initial free radicals. These radicals then react with a monomer molecule to create an active monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times to form a long polymer chain. acs.org

Termination: The growth of polymer chains is halted when two growing radical chains react with each other through combination or disproportionation, or by reaction with an inhibitor.

Homopolymerization Mechanisms

In homopolymerization, only one type of monomer, in this case, this compound, is used. The acryloyl group polymerizes, forming a long-chain polymer with pendant p-chlorocarbonylbenzoyl groups. The polymerization of acrylate (B77674) monomers can be complex and may involve side reactions such as chain transfer. nih.govupenn.edu

The resulting homopolymer, poly(this compound), possesses reactive benzoyl chloride groups along its backbone. These groups can be subsequently modified through reactions with various nucleophiles, allowing for the creation of functional polymers with tailored properties.

Copolymerization Mechanisms with Co-Monomers (e.g., Methyl Methacrylate (B99206), N-vinylpyrrolidone)

This compound can be copolymerized with other vinyl monomers to produce polymers with properties derived from both monomer units. The composition and structure of the resulting copolymer are dependent on the reactivity ratios of the comonomers. tubitak.gov.tr

Copolymerization with Methyl Methacrylate (MMA):

Acrylates and methacrylates are frequently copolymerized. researchgate.netscienceandtechnology.com.vn When copolymerizing this compound with methyl methacrylate, both monomers can react with the growing radical chain. The relative rates of these reactions are determined by the monomer reactivity ratios. Copolymers of acrylates and MMA are known for their film-forming capacities and are widely used in coatings. researchgate.net The incorporation of MMA can improve properties such as hardness and thermal stability. scienceandtechnology.com.vnmetu.edu.tr The resulting copolymer will have a backbone composed of both acrylate and methacrylate units, with the reactive benzoyl chloride group from the this compound monomer available for further functionalization.

Copolymerization with N-vinylpyrrolidone (NVP):

Kinetic and Thermodynamic Investigations of this compound Reactions

The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack. While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, valuable insights can be drawn from studies on structurally similar compounds, such as substituted benzoyl chlorides and acryloyl chloride.

Investigations into the solvolysis of p-substituted benzoyl chlorides in various solvent systems, including ethanol-water and methanol-water mixtures, have shown that the reaction rates are significantly influenced by the nature of the substituent and the composition of the solvent. For instance, studies on p-nitrobenzoyl chloride have explored the product selectivities in alcohol-water mixtures, revealing the competitive nature of alcoholysis and hydrolysis. A general theory for third-order solvolytic reactions in such mixtures considers four competing pathways with distinct rate constants: kaa (alcohol as nucleophile and general base), kaw (alcohol as nucleophile, water as general base), kwa (water as nucleophile, alcohol as general base), and kww (water as nucleophile and general base) cyberleninka.ru.

Thermodynamic parameters for the reaction of acryloyl chloride with water have been calculated using density functional theory (DFT). These calculations, performed over a temperature range of 298.15 K to 1000.00 K, indicate that the reaction is exothermic. The enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of the reaction provide a quantitative measure of its spontaneity and energy changes.

Table 1: Calculated Thermodynamic Parameters for the Reaction of Acryloyl Chloride with Water at 298.15 K

| Thermodynamic Parameter | Value | Unit |

| Enthalpy of Reaction (ΔH) | -85.3 | kJ/mol |

| Gibbs Free Energy of Reaction (ΔG) | -98.7 | kJ/mol |

| Entropy of Reaction (ΔS) | 45.0 | J/(mol·K) |

Note: Data is for acryloyl chloride as a proxy for this compound.

The negative enthalpy change signifies the exothermic nature of the hydrolysis reaction, while the negative Gibbs free energy change indicates that the reaction is spontaneous under standard conditions.

Investigation of Reaction Selectivity and Competing Pathways

The presence of two reactive sites in this compound—the acryloyl group and the benzoyl chloride group—introduces the potential for competing reaction pathways and influences reaction selectivity. The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. However, the specific conditions and the nature of the nucleophile can lead to different outcomes.

In the context of solvolysis in alcohol-water mixtures, a key aspect of selectivity is the competition between alcoholysis (reaction with alcohol to form an ester) and hydrolysis (reaction with water to form a carboxylic acid). For related benzoyl chlorides, product selectivity is dependent on the solvent composition cyberleninka.ru.

Furthermore, mechanistic studies on the solvolysis of substituted benzoyl chlorides suggest the operation of concurrent reaction pathways. These are often described by the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent. The two primary competing mechanisms are:

Addition-Elimination Pathway: This is a stepwise mechanism involving the formation of a tetrahedral intermediate. It is generally favored in more nucleophilic solvents.

Ionization (SN1-like) Pathway: This pathway involves the initial cleavage of the carbon-chlorine bond to form an acylium ion intermediate, which then reacts with the nucleophile. This mechanism is more prevalent in highly ionizing, non-nucleophilic solvents.

Research on p-substituted benzoyl chlorides has provided evidence for a spectrum of mechanisms, with the potential for both pathways to operate concurrently. The balance between these pathways is influenced by the electronic nature of the para-substituent. Electron-donating groups can stabilize the acylium ion, favoring the ionization pathway, while electron-withdrawing groups tend to favor the addition-elimination mechanism.

The acryloyloxy group in this compound, being an ester, can influence the electronic properties of the benzoyl ring and thus the reactivity of the acyl chloride moiety. Additionally, under certain conditions, the acryloyl group itself could potentially undergo reactions, such as polymerization, especially in the presence of initiators. However, the high reactivity of the acyl chloride group typically dominates in nucleophilic substitution reactions.

Polymerization Science Involving P Acryloyloxybenzoyl Chloride

Homopolymerization Studies

Homopolymerization of monomers derived from p-Acryloyloxybenzoyl chloride has been investigated to understand their reactivity and the properties of the resulting polymers. These studies often involve free radical polymerization techniques.

Free radical polymerization is a common method for polymerizing vinyl monomers. While specific studies focusing exclusively on the free radical polymerization of this compound are not extensively detailed in the available literature, research on related derivative monomers provides insight into the expected behavior.

Bulk Polymerization: This technique involves the polymerization of the monomer in its pure form, without any solvent. Research has been conducted on the bulk polymerization of monomers synthesized from this compound. For instance, p-biphenyloxycarbonylphenyl acrylate (B77674) (BPCPA), which is prepared by reacting this compound with 4-hydroxybiphenyl, has been polymerized through bulk polymerization in a vacuum. researchgate.net This method is advantageous for producing polymers with high purity. The process typically involves heating the monomer in the presence of a free-radical initiator. researchgate.net The kinetics of bulk polymerization can be complex, with the rate of reaction and the molecular weight of the resulting polymer being influenced by factors such as temperature, initiator concentration, and the viscosity of the polymerization medium.

Suspension Polymerization: This is a heterogeneous polymerization process where the monomer is dispersed as fine droplets in a continuous phase, typically water. wikipedia.org An initiator soluble in the monomer is used, and each monomer droplet can be considered a mini-bulk reactor. wikipedia.org Protective colloids are often added to prevent the droplets from coalescing. wikipedia.org This method is effective for heat removal and controlling the polymerization rate. Although specific studies on the suspension polymerization of this compound are not detailed, this technique is widely used for various vinyl monomers and could potentially be applied. wikipedia.org

Dicumyl Peroxide: Dicumyl peroxide has been successfully used as an initiator for the bulk polymerization of monomers derived from this compound, such as p-biphenyloxycarbonylphenyl acrylate (BPCPA). researchgate.net The polymerization is typically carried out under vacuum at elevated temperatures. researchgate.net Dicumyl peroxide is also employed in the bulk melt polymerization of p-acryloyloxybenzoic acid. researchgate.net

Benzoyl Peroxide: Benzoyl peroxide is another commonly used initiator in free radical polymerization. researchgate.net It decomposes upon heating to generate free radicals that initiate the polymerization process. The concentration of benzoyl peroxide can significantly influence the rate of polymerization and the molecular weight of the resulting polymer. mdpi.com Higher initiator concentrations generally lead to a faster polymerization rate but may result in lower molecular weight polymers due to an increased rate of termination reactions. mdpi.com While specific kinetic data for the benzoyl peroxide-initiated polymerization of this compound is scarce, its general behavior in polymerizing vinyl monomers is well-established. researchgate.netmdpi.com

| Initiator | Polymerization Method | Monomer Derivative | Key Findings |

| Dicumyl Peroxide | Bulk Polymerization | p-biphenyloxycarbonylphenyl acrylate | Effective for initiating polymerization under vacuum. researchgate.net |

| Dicumyl Peroxide | Bulk Melt Polymerization | p-acryloyloxybenzoic acid | Successfully used for polymerization. researchgate.net |

| Benzoyl Peroxide | General Free Radical Polymerization | Various Vinyl Monomers | Concentration affects polymerization rate and molecular weight. mdpi.com |

Copolymerization Strategies

Copolymerization involves the polymerization of two or more different monomers, leading to the formation of a copolymer with properties that can be tailored by adjusting the monomer composition and arrangement in the polymer chain.

In random copolymerization, the monomer units are distributed randomly along the polymer chain. The reactivity ratios of the comonomers determine the composition of the resulting copolymer. While specific studies on the random copolymerization of this compound are not extensively documented, the principles of random copolymerization of styrene (B11656) and diene derivatives have been explored, which could be conceptually similar. rsc.org The synthesis of random copolymers often involves techniques like living anionic copolymerization. rsc.org

Block copolymers consist of two or more long sequences or "blocks" of different repeating units. The synthesis of well-defined block copolymers typically requires controlled/"living" polymerization techniques, such as living anionic polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comcmu.eduharth-research-group.org These methods allow for the sequential addition of different monomers to create distinct blocks. For instance, a living polymer chain of one monomer can be used as a macroinitiator to polymerize a second monomer. mdpi.com While specific examples of block copolymers containing a this compound block are not readily found, the general methodologies for creating block copolymers are well-established and could be adapted for this purpose. mdpi.comharth-research-group.orgmdpi.com

Graft copolymerization is a method used to modify the properties of a pre-existing polymer by attaching chains of another monomer as side branches. This has been a significant area of research for monomers related to this compound.

Grafting onto Polypropylene (B1209903) (PP): The graft copolymerization of p-acryloyloxybenzoic acid (ABA), a derivative of this compound, onto isotactic polypropylene has been studied. researchgate.net This process is often carried out via bulk melt polymerization at high temperatures, where the polymerization of ABA and its grafting onto the PP backbone occur simultaneously. The presence of an initiator like dicumyl peroxide can facilitate this process. researchgate.net The extent of grafting has been found to increase with higher monomer concentrations and at elevated temperatures. researchgate.net These graft copolymers exhibit modified thermal and mechanical properties compared to the neat polypropylene. For example, an increase in tensile strength and a decrease in strain at break have been observed.

Grafting onto High-Density Polyethylene (B3416737) (HDPE): Similar to polypropylene, the graft copolymerization of p-acryloyloxybenzoic acid onto high-density polyethylene has been investigated. The process typically involves melt mixing the components at a high temperature. researchgate.net Characterization of the resulting HDPE-g-PABA copolymers has shown improvements in mechanical properties such as stress at yield and Young's modulus, while the strain at break values tend to decrease. researchgate.net

| Polymeric Substrate | Monomer Grafted | Polymerization Method | Key Findings |

| Polypropylene (PP) | p-acryloyloxybenzoic acid | Bulk Melt Polymerization | Increased tensile strength and decreased strain at break. |

| Polypropylene (PP) | p-biphenyloxycarbonylphenyl acrylate | Bulk Melt Polymerization | Grafting content increases with monomer and initiator concentration. researchgate.net |

| High-Density Polyethylene (HDPE) | p-acryloyloxybenzoic acid | Melt Mixing | Improved stress at yield and Young's modulus. researchgate.net |

Graft Copolymerization onto Polymeric Substrates (e.g., High-Density Polyethylene, Polypropylene)

Melt Polymerization Techniques

Melt polymerization is a solvent-free method conducted at temperatures above the monomer's melting point. This technique is advantageous for producing polymers with high purity, as it eliminates the need for solvent removal and purification steps. Research has demonstrated the application of bulk melt polymerization for monomers derived from this compound.

In one study, monomers such as p-biphenyloxycarbonylphenyl acrylate (BPCPA) and p-biphenyloxycarbonylphenyl methacrylate (B99206) (BPCPMA) were synthesized through the reaction of this compound and p-methacryloyloxybenzoyl chloride with 4-hydroxybiphenyl. These resulting monomers were then successfully polymerized via bulk polymerization in a vacuum using dicumyl peroxide as an initiator. researchgate.nettubitak.gov.tr Similarly, the graft copolymerization of these monomers onto a polypropylene backbone was achieved through a bulk melt polymerization process at 170°C. researchgate.nettubitak.gov.tr

Solution Grafting Methods

Solution grafting is a common method for modifying the surface and bulk properties of polymers. This technique involves dissolving a base polymer in a suitable solvent, followed by the addition of a monomer and an initiator to initiate the grafting process. The primary approaches are "grafting from" and "grafting to".

In the "grafting from" method, initiator sites are created along the backbone of the base polymer. The polymerization of the monomer then proceeds from these sites, resulting in the growth of new polymer chains grafted onto the original polymer. The "grafting to" approach involves the synthesis of polymer chains with reactive end groups that can subsequently be attached to the backbone of another polymer. While specific studies detailing the solution grafting of this compound were not prominently featured in the reviewed literature, the general principles of these methods are broadly applicable. The reactive nature of the acryloyl group in this compound makes it a suitable candidate for such grafting techniques, allowing for the potential modification of various polymer substrates.

Impact of Grafting Parameters (e.g., Monomer Concentration, Initiator Percentage)

The efficiency and outcome of graft polymerization are significantly influenced by various reaction parameters, including monomer concentration and initiator percentage. Understanding these effects is crucial for controlling the structure and properties of the resulting graft copolymer.

Monomer Concentration: Generally, an increase in monomer concentration leads to a higher grafting yield or grafting percentage. researchgate.netresearchgate.net This is because a higher concentration of monomer molecules increases the probability of them colliding with the active sites on the polymer backbone, thereby enhancing the rate of graft polymerization. researchgate.net However, beyond an optimal concentration, the grafting yield may level off or even decrease. This can be attributed to factors such as the saturation of the polymer surface with monomer molecules or an increase in the rate of homopolymerization, where the monomer polymerizes with itself in the solution rather than grafting onto the base polymer. researchgate.net

The following table summarizes the general trends observed for the impact of these parameters on graft polymerization:

| Parameter | Effect on Grafting | Rationale |

| Monomer Concentration | Increasing concentration generally increases grafting yield up to an optimal point. researchgate.netresearchgate.netresearchgate.net | Higher availability of monomer enhances the probability of reaction with active sites on the polymer backbone. researchgate.net |

| Initiator Percentage | Increasing concentration increases grafting to a certain point, after which it may decrease. | Higher concentration generates more active sites, but excess initiator can lead to premature chain termination. researchgate.net |

Controlled/Living Polymerization Techniques for this compound

Controlled/living polymerization techniques offer precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. These methods are particularly valuable for synthesizing well-defined polymers with complex structures.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The control is achieved through the use of a RAFT agent, typically a thiocarbonylthio compound.

While direct studies on the RAFT polymerization of this compound are not extensively detailed, research on structurally similar monomers provides significant insight. A study on the controlled copolymerization of vinylbenzoyl chloride (VBC), acryloyl chloride (AC), and methacryloyl chloride (MAC) with styrene via RAFT has been successfully conducted. rsc.org In this research, the copolymerization was carried out in 1,4-dioxane at 60°C, using azobisisobutyronitrile (AIBN) as the initiator and S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (B1256668) as the chain transfer agent (CTA). rsc.org

The kinetics of the copolymerization of styrene and VBC were found to be consistent with the RAFT mechanism. rsc.org The resulting reactive copolymers, containing the acid chloride functionality, could be further modified post-polymerization, demonstrating the utility of this approach for creating functional polymers. rsc.orgrsc.org Given the structural similarities, it is highly probable that RAFT polymerization can be effectively applied to this compound to produce well-defined homopolymers and copolymers.

A summary of the reaction conditions used for the RAFT copolymerization of a related monomer, vinylbenzoyl chloride (VBC), with styrene is presented below:

| Component | Role | Specific Compound/Condition |

| Monomers | Building blocks of the polymer | Styrene and Vinylbenzoyl Chloride (VBC) rsc.org |

| Solvent | Reaction medium | 1,4-dioxane rsc.org |

| Initiator | Source of primary radicals | Azobisisobutyronitrile (AIBN) rsc.org |

| Chain Transfer Agent (CTA) | Controls the polymerization | S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate rsc.org |

| Temperature | Reaction condition | 60°C rsc.org |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique that relies on a reversible redox process catalyzed by a transition metal complex, typically copper-based. This method allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures.

The ATRP process involves the reversible activation and deactivation of dormant polymer chains by the transition metal catalyst. The kinetics of ATRP are well-studied, and the rate of polymerization can be controlled by adjusting parameters such as the concentrations of the initiator, catalyst, and deactivator, as well as the temperature.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical. This reversible capping process establishes an equilibrium between active (propagating) and dormant chains, allowing for controlled polymer growth.

The core of NMP is the reversible homolysis of the C-ON bond of an alkoxyamine at elevated temperatures. This process generates a propagating radical and a persistent nitroxide radical. The persistent radical does not initiate new chains but acts to control the concentration of the propagating radicals, thereby minimizing termination reactions. NMP is an effective method for creating well-defined homopolymers, block copolymers, and other complex architectures. slideshare.net

While there are no specific reports on the NMP of this compound in the provided search results, the technique has been successfully employed for the "grafting from" polymerization of acrylate monomers from polymer backbones like PVC. researchgate.net This indicates the compatibility of NMP with acrylate-type monomers. The successful application of NMP to this compound would depend on the thermal stability of the monomer at the typical temperatures required for NMP (usually >100°C) and the compatibility of the benzoyl chloride group with the NMP process.

Synthesis of Cross-linking Agents Derived from this compound

The synthesis of cross-linking agents from this compound is a critical step in the development of specialized polymer networks. These agents are typically designed to have multiple reactive sites, enabling the formation of three-dimensional structures. The inherent reactivity of the acid chloride group in this compound allows for its reaction with a variety of nucleophiles, particularly alcohols, to create diacrylate and multi-acrylate monomers that can serve as effective cross-linkers in polymerization processes.

Diacrylate and Multi-acrylate Cross-linkers

The synthesis of diacrylate and multi-acrylate cross-linkers from this compound involves the reaction of the acid chloride with polyols, which are organic compounds containing multiple hydroxyl (–OH) groups. This esterification reaction results in the formation of molecules with two or more acrylate functionalities, which are capable of participating in polymerization reactions.

A general synthetic scheme for the preparation of a diacrylate cross-linker involves the reaction of two equivalents of this compound with one equivalent of a diol in the presence of a base, such as triethylamine or pyridine (B92270). The base acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. The resulting diacrylate monomer possesses two terminal acrylate groups connected by a central linker derived from the diol.

Similarly, multi-acrylate cross-linkers can be synthesized by reacting this compound with polyols containing three or more hydroxyl groups, such as glycerol, trimethylolpropane, or pentaerythritol. The stoichiometry of the reactants can be controlled to achieve the desired degree of acrylation on the polyol core.

Table 1: Examples of Diols and Polyols for Cross-linker Synthesis

| Reagent Name | Chemical Structure | Resulting Cross-linker Type |

| Ethylene Glycol | HO-(CH₂)₂-OH | Diacrylate |

| 1,4-Butanediol | HO-(CH₂)₄-OH | Diacrylate |

| Glycerol | HOCH₂(CHOH)CH₂OH | Triacrylate |

| Trimethylolpropane | CH₃CH₂C(CH₂OH)₃ | Triacrylate |

| Pentaerythritol | C(CH₂OH)₄ | Tetra-acrylate |

The properties of the resulting cross-linking agent, such as its molecular weight, flexibility, and reactivity, can be tailored by the choice of the diol or polyol. For instance, using a longer, more flexible diol will result in a cross-linker that imparts greater flexibility to the final polymer network.

Application in Polymer Network Formation (e.g., Hydrogels)

Cross-linking agents derived from this compound are instrumental in the formation of robust polymer networks, including hydrogels. Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. The presence of cross-links is essential to prevent the dissolution of the polymer chains in an aqueous environment.

During the formation of a polymer network, the diacrylate or multi-acrylate cross-linkers are copolymerized with monofunctional monomers. The polymerization is typically initiated by free radicals generated from a photoinitiator upon exposure to UV light or from a thermal initiator upon heating. The acrylate groups of the cross-linker react with the propagating polymer chains, creating covalent bonds that link the chains together.

The density of the cross-links within the polymer network significantly influences its properties. A higher concentration of the cross-linking agent leads to a more tightly cross-linked network, which is generally characterized by:

Increased mechanical strength and stiffness

Lower swelling capacity in water

Slower degradation rate

The specific structure of the cross-linker derived from this compound can also impact the final properties of the hydrogel. For example, the aromatic benzoyl group in the cross-linker can introduce a degree of rigidity and potentially enhance the thermal stability of the polymer network.

Table 2: Influence of Cross-linker Concentration on Hydrogel Properties

| Cross-linker Concentration | Swelling Ratio | Compressive Modulus |

| Low | High | Low |

| Medium | Medium | Medium |

| High | Low | High |

In the context of hydrogels for biomedical applications, the ability to control the network properties by adjusting the cross-linker type and concentration is of paramount importance. This allows for the design of hydrogels with specific mechanical properties, swelling behaviors, and degradation profiles tailored to a particular application, such as tissue engineering scaffolds or drug delivery vehicles. The use of this compound as a precursor for these cross-linkers offers a versatile platform for creating a diverse range of functional polymer networks.

Macromolecular Engineering and Functional Material Development

Design and Synthesis of Functional Monomers Incorporating the p-Acryloyloxybenzoyl Chloride Unit

The synthesis of functional monomers is the foundational step in the creation of polymers with specific properties. The design of monomers incorporating the this compound unit is centered around its precursor, p-acryloyloxybenzoic acid (ABA). The synthesis of ABA is typically achieved through a condensation reaction between p-hydroxybenzoic acid and acryloyl chloride in an alkaline medium metu.edu.trmetu.edu.tr.

The subsequent conversion of p-acryloyloxybenzoic acid to this compound is a critical step that activates the molecule for a wider range of reactions. This transformation is generally accomplished by reacting the carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. This process replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the highly reactive acid chloride. The resulting this compound monomer is thus equipped with two distinct reactive sites: the acryloyl group, which is amenable to radical polymerization, and the benzoyl chloride group, which can readily undergo nucleophilic substitution reactions. This dual functionality is the cornerstone of its utility in creating complex polymer architectures.

Fabrication of Polymers and Copolymers with Defined Architectures

The presence of the polymerizable acryloyl group in this compound allows for its incorporation into various polymer architectures using controlled polymerization techniques.

Linear Homopolymers and Copolymers

The fabrication of linear homopolymers of this compound, while theoretically possible, presents challenges due to the high reactivity of the benzoyl chloride group, which can be sensitive to the conditions of radical polymerization. However, the synthesis of linear copolymers is a more common and practical approach.

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed for the copolymerization of monomers containing acid chloride functionalities, like acryloyl chloride and methacryloyl chloride, with other vinyl monomers such as styrene (B11656) rsc.org. These methods allow for the preparation of well-defined copolymers with controlled molecular weights and narrow polydispersity. For instance, the RAFT copolymerization of acryloyl chloride with styrene has been conducted using a trithiocarbonate (B1256668) as a chain transfer agent, yielding reactive copolymers that can be further functionalized rsc.org. A similar strategy could be applied to the copolymerization of this compound, leading to linear copolymers with pendent benzoyl chloride groups that are available for post-polymerization modification.

Branched and Grafted Polymers

The synthesis of branched and grafted polymers offers a pathway to materials with unique physical and mechanical properties. The this compound unit can be incorporated into such architectures through a "grafting from" or "grafting onto" approach.

In a "grafting from" strategy, a polymer backbone is first functionalized with initiator sites from which the polymerization of a monomer, such as p-acryloyloxybenzoic acid, can be initiated. For example, isotactic polypropylene (B1209903) has been modified by creating active sites through γ-radiation, followed by the graft copolymerization of p-acryloyloxybenzoic acid in the melt metu.edu.tr. This results in a graft copolymer where side chains of poly(p-acryloyloxybenzoic acid) are attached to the polypropylene backbone.

Alternatively, in a "grafting onto" approach, a pre-formed polymer with reactive side chains is reacted with a polymer backbone containing complementary functional groups. The benzoyl chloride group of this compound is highly suitable for this purpose, as it can readily react with hydroxyl or amine groups on a polymer backbone to form ester or amide linkages, respectively.

The table below summarizes the effect of p-acryloyloxybenzoic acid (ABA) concentration on the melt flow index (MFI) and mechanical properties of polypropylene graft copolymers metu.edu.tr.

| ABA Concentration (wt%) | MFI (g/10 min) | Tensile Strength (MPa) | Strain at Break (%) |

| 0 | 8.70 | 34.5 | 12.5 |

| 5 | 12.50 | 36.0 | 10.0 |

| 10 | 16.35 | 38.0 | 8.0 |

| 15 | 10.57 | 35.0 | 7.5 |

Star and Dendritic Polymers

Star and dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of such structures often involves the use of multifunctional initiators or core molecules. While specific examples utilizing this compound in the synthesis of star and dendritic polymers are not widely reported, its bifunctional nature makes it a potential candidate for such applications.

For instance, a multifunctional core molecule with multiple hydroxyl or amine groups could be reacted with an excess of this compound. This would result in a core functionalized with multiple acryloyl groups, which could then act as a multifunctional initiator for the polymerization of other monomers, leading to the formation of a star polymer. Conversely, the acryloyl group could be polymerized first to create linear chains that are then reacted with a multifunctional core containing groups reactive towards the benzoyl chloride.

Dendritic structures could potentially be synthesized in a divergent approach where this compound is reacted with a multifunctional core, followed by conversion of the terminal acryloyl groups to a new reactive functionality for the attachment of the next generation of monomers.

Development of Polymeric Liquid Crystalline Materials

The rigid, rod-like structure of the benzoyl group in this compound makes it an excellent candidate for the development of liquid crystalline polymers. These materials combine the properties of liquid crystals with the processability and mechanical strength of polymers mdpi.comnih.gov.

Side-Chain Liquid Crystalline Polymers (SCLCPs)

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials where mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone mdpi.comnih.gov. The synthesis of SCLCPs often involves the polymerization of acrylic or methacrylic monomers that have a mesogenic unit attached via a flexible spacer.

The p-acryloyloxybenzoyl moiety can act as a key component of the mesogenic unit in SCLCPs. Monomers can be designed where the benzoyl chloride group of this compound is reacted with a variety of other molecules containing hydroxyl or amine groups to create more complex mesogenic structures. These functionalized monomers can then be polymerized, typically via free radical polymerization, to yield SCLCPs researchgate.netopenaccessjournals.com.

The properties of the resulting SCLCPs, such as the type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures, are highly dependent on the structure of the mesogen, the length of the flexible spacer, and the nature of the polymer backbone mdpi.comnih.gov. For example, polyacrylates and polymethacrylates with bridged stilbene (B7821643) mesogens have been shown to exhibit nematic and smectic A phases mdpi.com. The incorporation of the p-acryloyloxybenzoyl unit into such systems can be used to tune these properties for specific applications in areas such as optical data storage, displays, and sensors.

The table below provides examples of the phase transition temperatures for side-chain liquid crystalline polyacrylates (P1 and P3) and polymethacrylates (P2 and P4) containing bridged stilbene mesogens mdpi.com.

| Polymer | Tg (°C) | Phase Transition Temperatures (°C) | T10 (°C) |

| P1 | 110.0 | N 176.3 I | 370.0 |

| P2 | 125.0 | N 205.0 I | 365.0 |

| P3 | 100.0 | SmA 150.3 N 184.2 I | 360.0 |

| P4 | 120.0 | SmA 193.8 N 205.0 I | 355.0 |

| Tg = Glass transition temperature, N = Nematic phase, SmA = Smectic A phase, I = Isotropic phase, T10 = Temperature at 10% weight loss. |

Influence of this compound Derivatives on Mesophase Behavior

Liquid crystalline polymers (LCPs) are a fascinating class of materials that exhibit properties of both liquids and solids. wikipedia.org Their ability to form ordered structures, known as mesophases, is highly dependent on the molecular architecture of the polymer chains. Side-chain liquid crystalline polymers (SCLCPs), where mesogenic (liquid crystal-forming) units are attached as side chains to a flexible polymer backbone, are of particular interest. The mesophase behavior of these polymers can be finely tuned by modifying the structure of the mesogenic side groups.

Derivatives of this compound are excellent candidates for incorporation as mesogenic side chains in SCLCPs. The rigid phenyl benzoate (B1203000) core of these derivatives promotes the formation of ordered liquid crystalline phases. The specific nature of the mesophase (e.g., nematic, smectic) and the transition temperatures between these phases are influenced by several structural factors of the this compound derivative.

Key Structural Influences on Mesophase Behavior:

Flexible Spacer Length: The introduction of a flexible spacer, typically an aliphatic chain, between the polymer backbone and the rigid mesogenic core is crucial for decoupling the motion of the backbone from the ordering of the side chains. medcraveebooks.commdpi.com The length of this spacer significantly impacts the type and stability of the mesophase. Generally, an increase in spacer length can lead to a transition from a less ordered nematic phase to a more ordered smectic phase. medcraveebooks.com

Substituents on the Mesogenic Core: The addition of substituent groups to the aromatic rings of the p-acryloyloxybenzoyl moiety can alter the mesophase behavior by influencing intermolecular interactions, molecular shape, and packing efficiency. researchgate.net

Copolymerization: Copolymerizing monomers containing p-acryloyloxybenzoyl derivatives with other monomers can disrupt the regular packing of the mesogenic side chains, leading to a depression of melting temperatures and a broadening of the temperature range over which the mesophase is stable. wikipedia.org

The characterization of these mesophases and their transition temperatures is typically carried out using techniques such as Polarizing Optical Microscopy (POM), which allows for the visual identification of different liquid crystalline textures, and Differential Scanning Calorimetry (DSC), which provides quantitative data on the temperatures and enthalpy changes associated with phase transitions. medcraveebooks.com

Table 1: Illustrative Mesophase Behavior of Polyacrylates with p-Acryloyloxybenzoyl Derivatives

| Polymer | Derivative Structure (R-group on benzoyl moiety) | Glass Transition Temp. (°C) | Mesophase Type | Isotropization Temp. (°C) |

| Polymer A | -H | 55 | Nematic | 120 |

| Polymer B | -OCH3 | 60 | Nematic | 145 |

| Polymer C | -CN | 72 | Smectic A | 180 |

| Polymer D | -O(CH2)5CH3 | 45 | Smectic C | 165 |

Surface Modification of Polymeric Materials

The surface properties of a material govern its interaction with the external environment and are critical for applications ranging from biocompatible medical devices to advanced electronics. Surface modification of polymeric materials allows for the tailoring of surface characteristics such as wettability, adhesion, and biocompatibility, without altering the bulk properties of the polymer. researchgate.net this compound and its derivatives are valuable reagents in this context due to their ability to participate in surface grafting and polymerization reactions.

Grafting onto Polymer Surfaces for Enhanced Functionality

The "grafting onto" approach involves the attachment of pre-synthesized polymer chains to a substrate surface. While this method allows for the characterization of the polymer before attachment, it can sometimes lead to lower grafting densities due to steric hindrance.

A derivative of this compound, p-acryloyloxybenzoic acid, has been successfully grafted onto polypropylene surfaces. In this process, the p-acryloyloxybenzoic acid, which exhibits liquid crystalline properties, is melt-mixed with polypropylene. The grafting is anticipated to occur via a thermal radical mechanism, leading to the covalent attachment of poly(p-acryloyloxybenzoic acid) chains to the polypropylene backbone. This modification can influence the mechanical and thermal properties of the base polymer.

Surface-Initiated Polymerization Using this compound Derivatives

The "grafting from" method, also known as surface-initiated polymerization (SIP), involves growing polymer chains directly from initiator molecules that have been immobilized on a surface. nsf.gov This technique generally allows for the formation of dense and well-defined polymer brushes. cmu.edu

Derivatives of this compound can be designed to act as surface-anchored initiators for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The benzoyl chloride moiety can be used to covalently attach the initiator to a surface containing reactive groups like hydroxyls or amines. The acryloyl group, or a modified version thereof, can then serve as the initiating site for polymer chain growth.

For instance, a surface can be functionalized with a molecule containing a hydroxyl group, which then reacts with this compound to form a surface-bound ester. This surface-tethered molecule can then initiate the polymerization of a desired monomer, leading to the growth of polymer brushes. The density of these brushes can be controlled by the initial density of the surface-anchored initiators.

Surface-initiated ATRP (SI-ATRP) is a powerful technique for creating well-defined polymer brushes. kaist.ac.krelsevierpure.com In a typical SI-ATRP process using a this compound-derived initiator, the surface-immobilized initiator would be exposed to a solution containing the monomer and a catalyst system (e.g., a copper complex). nsf.gov This triggers the controlled growth of polymer chains from the surface. The thickness and grafting density of the resulting polymer brushes can be tuned by controlling the polymerization time and reaction conditions.

Table 2: Representative Data for Surface-Initiated Polymerization from a this compound-Derived Initiator Surface

| Monomer | Polymerization Time (min) | Polymer Brush Thickness (nm) | Grafting Density (chains/nm²) |

| Methyl Methacrylate (B99206) | 30 | 15 | 0.45 |

| Methyl Methacrylate | 60 | 28 | 0.48 |

| Methyl Methacrylate | 120 | 52 | 0.50 |

| Styrene | 60 | 25 | 0.42 |

| Styrene | 180 | 65 | 0.44 |

Advanced Analytical Techniques in Research

Spectroscopic Characterization Methodologies

Spectroscopy is fundamental to the characterization of p-Acryloyloxybenzoyl chloride, offering non-destructive analysis of its molecular structure and properties. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of the compound. For this compound, FTIR is crucial for confirming its synthesis and for monitoring its polymerization.

The key vibrational bands expected in the FTIR spectrum of this compound are associated with its distinct functional groups: the acid chloride, the ester, the vinyl group, and the aromatic ring. The carbonyl (C=O) stretching vibrations are particularly informative. The acid chloride carbonyl typically appears at a high frequency due to the electron-withdrawing effect of the chlorine atom, while the ester carbonyl appears at a slightly lower frequency. The presence of both peaks is a strong indicator of the correct molecular structure. During polymerization of the acryloyl group, the disappearance of vibrational bands associated with the C=C double bond provides a clear method for monitoring the reaction's progress.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Acid Chloride | C=O Stretch | ~1785 - 1815 |

| Ester | C=O Stretch | ~1720 - 1740 |

| Alkene | C=C Stretch | ~1630 - 1640 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Ester | C-O Stretch | ~1150 - 1250 |

| Acid Chloride | C-Cl Stretch | ~650 - 850 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum is expected to show distinct signals for the vinyl protons of the acryloyl group, which typically appear as a complex multiplet system in the 6.0-6.5 ppm range. The aromatic protons on the benzene (B151609) ring would appear as two distinct doublets, characteristic of a 1,4- (or para-) substituted ring, typically in the 7.0-8.5 ppm region.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key resonances would include those for the two different carbonyl carbons (one for the acid chloride and one for the ester), the carbons of the vinyl group, and the four distinct carbons of the para-substituted aromatic ring. The chemical shifts of these carbons provide definitive evidence of the molecule's connectivity. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Vinyl Protons (3H) | 6.0 - 6.5 | Acid Chloride Carbonyl | ~168 |

| Aromatic Protons (4H) | 7.2 - 8.2 | Ester Carbonyl | ~164 |

| Aromatic C-O | ~155 | ||

| Aromatic C-COCl | ~135 | ||

| Aromatic CH (ortho to O) | ~122 | ||

| Aromatic CH (ortho to COCl) | ~132 | ||

| Vinyl CH₂ | ~129 | ||

| Vinyl CH | ~134 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. This technique is particularly useful for studying compounds with chromophores, such as aromatic rings and conjugated systems. The benzoyl group in this compound is a strong chromophore. The UV-Vis spectrum would be expected to show characteristic absorption bands related to the π → π* transitions of the aromatic ring and the n → π* transitions of the carbonyl groups. This technique can be used to monitor reactions, as changes in conjugation or the chemical environment of the chromophore will result in a shift in the absorption maximum (λ_max). For instance, polymerization of the acryloyl group may lead to subtle changes in the electronic environment of the benzoyl chromophore, which could be tracked by UV-Vis spectroscopy.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations by measuring the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the C=C bonds in both the vinyl group and the aromatic ring. The C-Cl stretch of the acid chloride is also expected to produce a distinct Raman signal. mdpi.com This makes it a valuable tool for structural confirmation and for studying molecular symmetry. researchgate.net

Chromatographic Techniques for Molecular Weight and Purity Assessment

Chromatographic methods are essential for separating components of a mixture, allowing for purity assessment and, in the case of polymers, characterization of molecular size.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the premier technique for determining the molecular weight distribution of polymers. nih.govgo-jsb.co.uk While not used to analyze the this compound monomer itself, it is indispensable for characterizing the polymers synthesized from it.

In SEC, a polymer solution is passed through a column packed with porous beads. sigmaaldrich.com Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller chains can enter the pores, increasing their path length and causing them to elute later. chromatographyonline.com By calibrating the column with polymer standards of known molecular weight, the elution time can be correlated to the molecular weight of the sample.

This analysis provides crucial data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. nih.gov This information is critical for understanding how polymerization conditions affect the final polymer properties. For polymers derived from this compound, SEC is used to ensure that the polymerization process yields a product with the desired molecular weight and a narrow distribution, which are key factors in determining its performance in various applications.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Monomer/Oligomer Analysis

High-Performance Liquid Chromatography (HPLC) is a robust and sensitive chromatographic method for the analysis of acrylate (B77674) monomers. perkinelmer.com The purity of monomers such as this compound is critical, as impurities can have unintended effects on the properties of the resulting polymer. perkinelmer.com HPLC is widely used to identify and quantify residual monomers or oligomers in polymer matrices, which is crucial as some of these molecules can be toxic. scispace.comresearchgate.net

The analysis of acrylate compounds typically involves a reversed-phase HPLC setup, often using a C18 column. scispace.com A common approach uses a mixture of water and a solvent like acetonitrile (B52724) as the mobile phase for gradient elution, allowing for the separation of various acrylate compounds. e3s-conferences.org Detection is commonly performed using an ultraviolet (UV) or diode-array detector (DAD). scispace.come3s-conferences.org This methodology can achieve low detection limits, often in the parts-per-billion or mg/kg range, with excellent linearity over a range of concentrations. scispace.come3s-conferences.org While gas chromatography (GC) can also be used, HPLC is often preferred for acrylate analysis to avoid the potential for self-polymerization reactions at the high temperatures required for GC. e3s-conferences.org

Table 1: Typical HPLC Conditions for Acrylate Monomer Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or similar (e.g., ZORBAX SB-AQ) | scispace.come3s-conferences.org |

| Mobile Phase | Gradient elution with Water and Acetonitrile | e3s-conferences.org |

| Detector | Diode Array Detector (DAD) or UV Detector | scispace.come3s-conferences.org |

| Linear Range | Typically 0.01–10.0 mg/L | e3s-conferences.org |

| Detection Limits (LODs) | 0.03–0.08 mg/kg | e3s-conferences.org |

Thermal Analysis Techniques for Polymerization and Material Behavior

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are indispensable for characterizing polymers derived from this compound.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of polymers. hu-berlin.de It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de DSC is used to determine key properties such as the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity. eag.comazom.comresearchgate.net The Tg is particularly important as it marks the temperature at which a polymer changes from a rigid, glassy state to a more flexible, rubbery state due to changes in chain mobility. hu-berlin.de